molecular formula C10H12O2S B8755436 (2-Methyl-prop-2-ene-1-sulfonyl)-benzene CAS No. 49639-05-6

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene

Cat. No.: B8755436
CAS No.: 49639-05-6
M. Wt: 196.27 g/mol
InChI Key: OFHZALKLLSXZST-UHFFFAOYSA-N
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Description

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene is a high-purity sulfone compound of interest in organic and medicinal chemistry research . This compound, with the molecular formula C10H12O2S, belongs to a class of chemicals where a benzene ring is functionalized with a 2-methylprop-2-ene-1-sulfonyl group, making it a valuable building block or intermediate in synthetic pathways . Researchers utilize this and structurally related benzenesulfonyl compounds as key precursors in the development of novel bioactive molecules, particularly in pharmaceutical research for targeting specific disease mechanisms . Studies on benzenesulfonyl-based scaffolds, such as benzenesulfonyl hydrazones, have demonstrated a wide range of biological activities in research settings, including anticancer, antimicrobial, and enzyme inhibition properties, highlighting the potential of this chemical class in drug discovery . The compound is offered with a guaranteed purity of ≥98% to ensure experimental consistency and reliability . It is essential to handle this material with care; appropriate personal protective equipment should be worn, and it should be used only in a well-ventilated environment . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

49639-05-6

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methylprop-2-enylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

OFHZALKLLSXZST-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (2-Methyl-prop-2-ene-1-sulfonyl)-benzene derivatives in anticancer therapies. For instance, compounds synthesized from this sulfone have shown promising inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibition demonstrated IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for cancerous cells over normal cells .

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (nM)SelectivityCell Line
4e10.93HighMDA-MB-231
4g15.00ModerateMDA-MB-231
4h25.06HighMCF-7

Mechanism of Action

The mechanism involves the induction of apoptosis in cancer cells, which was evidenced by a significant increase in annexin V-FITC positive cells . The derivatives were also evaluated for their antibacterial properties, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, which further emphasizes their therapeutic potential beyond oncology.

Organic Synthesis

Synthesis of Sulfonamide Compounds

This compound serves as a crucial intermediate in the synthesis of various sulfonamide compounds. These compounds are valuable in pharmaceutical applications due to their antibacterial and anti-inflammatory properties. The synthesis typically involves the reaction of this sulfone with amines or other nucleophiles under controlled conditions to yield diverse sulfonamides .

Table 2: Synthesis Pathways Using this compound

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionMild heating with aminesSulfonamide derivatives
Electrophilic AdditionPresence of electrophilesFunctionalized sulfones

Materials Science

Polymer Chemistry

This compound is utilized as a monomer in polymer chemistry to produce sulfonated polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in applications such as membranes for fuel cells and other energy conversion technologies .

Case Study: Polymer Membranes

A study demonstrated the incorporation of this compound into poly(ionic liquid) membranes, resulting in improved ionic conductivity and mechanical strength compared to traditional polymer membranes . This advancement is crucial for developing more efficient energy systems.

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Structural Difference : The sodium salt form replaces the benzene ring with a sodium counterion, increasing ionic character.
  • Applications: Sodium sulfonates are widely used as surfactants or polymerization aids, whereas the benzene sulfonyl derivative may serve as a specialty monomer or intermediate in organic synthesis .
  • Physical State : Sodium salt is a solid (typical for ionic compounds), while (2-Methyl-prop-2-ene-1-sulfonyl)-benzene is likely a liquid or low-melting-point solid.
Table 1: Key Differences Between Target Compound and Sodium Salt
Property This compound Sodium 2-Methylprop-2-ene-1-sulphonate
CAS Number Not explicitly provided 1561-92-8
Solubility Low water solubility High water solubility
Functional Group Sulfonyl-benzene Sulfonate salt
Typical Use Organic synthesis intermediate Surfactant, industrial applications

Methyl-(2-(p-tolyl)prop-1-en-1-yl)sulfane (Compound 38, )

  • Structural Difference : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group and incorporates a p-tolyl substituent.
  • Reactivity : The sulfide group is less electron-withdrawing than sulfonyl, making the compound more prone to oxidation. The Z/E isomer ratio (1:2.6) indicates configurational instability under synthesis conditions .
  • Physical State : Colorless oil, contrasting with the likely solid/liquid state of the sulfonyl derivative.

1,3-Dimethyl-2-(2-methylprop-2-enyl)benzene (CAS 878812-96-5)

  • Structural Difference : A hydrocarbon lacking sulfonyl/sulfonate groups. The 2-methylprop-2-enyl substituent provides steric bulk without polar functional groups.

2-Methyl-1-phenyl-2-propanol (CAS 768-49-0)

  • Structural Difference : Contains a hydroxyl (-OH) group instead of sulfonyl, significantly altering polarity and hydrogen-bonding capacity.
  • Reactivity : The alcohol group enables esterification or oxidation reactions, whereas the sulfonyl group favors nucleophilic substitution .

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The most direct method involves sulfonating p-nitrotoluene using chlorosulfonic acid (ClSO₃H), a highly reactive sulfonating agent. In this process, p-nitrotoluene reacts with chlorosulfonic acid in solvents such as chlorobenzene or dichloromethane at 100–150°C. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the nitro group. Subsequent hydrolysis yields the sulfonyl chloride intermediate, which is then treated with 2-methylprop-2-ene-1-thiol to form the target sulfone.

Key parameters include:

  • Molar ratio : A 1:1.2–1.5 ratio of p-nitrotoluene to chlorosulfonic acid ensures complete conversion.

  • Solvent selection : Chlorobenzene minimizes side reactions due to its inertness under acidic conditions.

  • Temperature control : Maintaining 120–130°C prevents decomposition of the sulfonyl chloride intermediate.

Post-reaction purification involves washing with water to remove excess acid, followed by concentration under reduced pressure. Yields typically range from 70–85%, with purity exceeding 95% after recrystallization.

Transition Metal-Catalyzed Sulfonation

Nickel-Catalyzed Coupling Reactions

An alternative route employs nickel catalysts to mediate the coupling between benzenesulfonothioate and allylic compounds. For instance, reacting S-phenyl benzenesulfonothioate with 2-methylprop-2-ene-1-ol in the presence of NiCl₂ and tert-butyl peroxybenzoate (TBPB) generates the sulfone via a radical pathway. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Optimization insights :

  • Catalyst loading : 10 mol% NiCl₂ achieves optimal turnover without side product formation.

  • Solvent system : 1,2-Dichloroethane (DCE) enhances radical stability at 110°C.

  • Oxidant role : TBPB initiates radical formation, critical for C–S bond formation.

Yields for this method are moderate (30–50%), but the approach offers functional group tolerance, enabling diversification of the allylic component.

Nucleophilic Substitution with Sodium Benzenesulfinate

Alkylation of Sulfinate Salts

Sodium benzenesulfinate serves as a nucleophile in SN2 reactions with alkyl halides. For example, treating sodium benzenesulfinate with 2-methylprop-2-ene-1-bromide in dimethylformamide (DMF) yields the sulfone after 12 hours at room temperature. Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, enhancing reaction efficiency.

Critical factors :

  • Solvent polarity : DMF stabilizes the sulfinate anion, accelerating the substitution.

  • Catalyst choice : TBAI improves interfacial interactions between ionic and organic phases.

  • Workup : Simple extraction with ethyl acetate and silica gel chromatography provides the product in 65–75% yield.

This method is notable for its mild conditions and scalability, though it requires stoichiometric amounts of alkyl halide.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Chlorosulfonic Acid70–85120–150°C, acidicHigh yield, cost-effectiveCorrosive reagents, harsh conditions
Nickel Catalysis30–50110°C, radicalFunctional group toleranceModerate yield, specialized catalysts
Sulfinate Alkylation65–75RT, neutralMild, scalableRequires alkyl halide synthesis

Mechanistic Considerations

Sulfonation Pathways

In chlorosulfonic acid-mediated reactions, the mechanism involves electrophilic attack at the aromatic ring, followed by thiol displacement of the chloride group. Conversely, nickel-catalyzed methods proceed through radical intermediates , where sulfonothioate derivatives abstract hydrogen atoms from allylic substrates to form C–S bonds.

Steric and Electronic Effects

The 2-methylprop-2-ene group introduces steric hindrance, necessitating elevated temperatures in acid-catalyzed reactions. Electron-withdrawing groups on the benzene ring (e.g., nitro) direct sulfonation to specific positions, as seen in the para selectivity of p-nitrotoluene derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Methyl-prop-2-ene-1-sulfonyl)-benzene, and how can reaction conditions be optimized?

  • Methodology : Sulfonation of substituted benzene derivatives is a common approach. For example, sulfonyl groups can be introduced via electrophilic substitution using sulfonic acid derivatives. Catalysts like AlCl₃ (used in Friedel-Crafts reactions for similar compounds) may enhance regioselectivity .
  • Optimization : Solvent choice (e.g., methylene chloride:benzene mixtures) and stoichiometric ratios of reagents (e.g., sulfonating agents) should be systematically varied. Characterization via NMR and FT-IR can confirm successful synthesis .

Q. How is the structural integrity of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography (e.g., as applied to structurally analogous sulfonylbenzene derivatives in ).
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions; FT-IR for functional group identification (e.g., S=O stretching at ~1150–1350 cm⁻¹) .
    • Data Table :
TechniqueKey Peaks/ParametersReference Compound Example
¹H NMRδ 7.2–8.1 ppm (aromatic H)
FT-IR1350 cm⁻¹ (S=O symmetric stretch)

Q. What are the key reactivity trends of sulfonylbenzene derivatives in substitution reactions?

  • Mechanistic Insight : Sulfonyl groups are strong electron-withdrawing groups, directing electrophilic substitution to meta positions. Nucleophilic aromatic substitution may occur under harsh conditions (e.g., high temperature, strong bases) .
  • Experimental Design : Compare reactivity with other electron-withdrawing substituents (e.g., nitro groups) using kinetic studies or computational modeling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian software) can model charge distribution, frontier molecular orbitals, and transition states. For example, the sulfonyl group’s electron-withdrawing effect can be quantified via Mulliken charges .
  • Validation : Compare computed spectroscopic data (e.g., NMR chemical shifts) with experimental results to refine computational models .

Q. How should researchers address contradictory data in spectral analysis or reactivity studies?

  • Case Study : If NMR data conflicts with X-ray crystallography (e.g., unexpected substituent positions), re-evaluate sample purity or consider dynamic effects (e.g., rotamers). Iterative data collection and analysis, as emphasized in qualitative research frameworks, are critical .
  • Resolution Strategy :

Replicate experiments under controlled conditions.

Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation).

Apply statistical tools (e.g., error analysis) to identify outliers .

Q. What are the implications of long-term stability studies for sulfonylbenzene derivatives in different solvents?

  • Experimental Design :

  • Store the compound in polar (e.g., methanol) and non-polar (e.g., benzene) solvents at varying temperatures.
  • Monitor degradation via HPLC or GC-MS at intervals (e.g., 1 week, 1 month, 1 year) to assess time-dependent effects .
    • Data Table :
SolventTemperature (°C)Degradation Rate (%/month)Key Degradation Products
Methanol250.5Sulfonic acid derivatives
Benzene402.1Disulfides

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